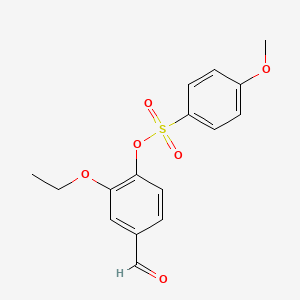

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

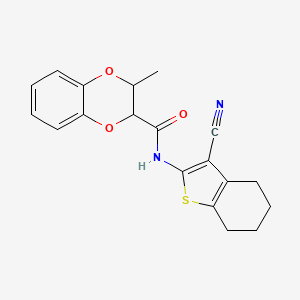

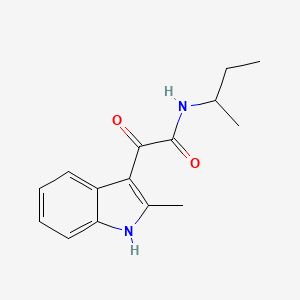

“2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C16H16O6S . It has an average mass of 336.360 Da and a monoisotopic mass of 336.066772 Da .

Synthesis Analysis

The compound can be synthesized through a series of chemical reactions. For instance, a biologically active 1,2,4-triazole Schiff base can be obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and other molecular characteristics can be determined via optimized structural parameters .Chemical Reactions Analysis

The chemical reactivity of “this compound” can be studied through various chemical reactions. For example, it can be involved in the synthesis of a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its melting point is between 103-104 degrees Celsius .科学的研究の応用

Noncovalent Interactions in Supramolecular Structures

Research has shown that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, along with similar compounds, plays a significant role in the study of noncovalent interactions in supramolecular architectures. These interactions, including halogen-bonding, are crucial for understanding and rationalizing solid-state crystal structures. Such studies have utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions, confirming their relevance and stabilizing nature (Andleeb et al., 2018).

Intramolecular Nucleophilic Catalysis

In another research, methanolysis of derivatives of this compound was studied, providing evidence for the catalytic involvement of the neighboring aldehyde carbonyl group. This research contributes to understanding the mechanisms of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Potential Anti-HBV Agents

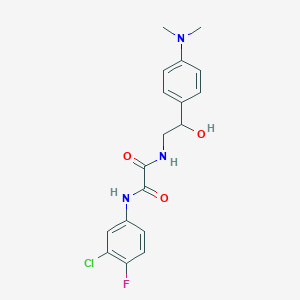

A significant application in the field of medicine is the development of paeonol-phenylsulfonyl derivatives from this compound for treating Hepatitis B virus (HBV) infections. Research in this area has led to the identification of compounds with potent antiviral effects against HBV, contributing valuable information to the development of antiviral medicines (Huang et al., 2016).

Monitoring Aldol Reactions

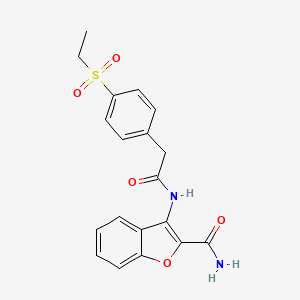

In the field of organic chemistry, a fluorogenic aldehyde derivative of this compound has been developed for monitoring the progress of aldol reactions. This compound increases fluorescence upon reaction, aiding in the study and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).

Creation of Covalent Organic Frameworks

In materials science, this compound has contributed to the creation of new covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, displaying excellent chemical and thermal stability, and are permanently porous. Such materials expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

特性

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDHLFBNCGPBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)